2-(Piperidin-2-ylmethoxymethyl)-1,3-thiazole
Description
Properties
IUPAC Name |
2-(piperidin-2-ylmethoxymethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-2-4-11-9(3-1)7-13-8-10-12-5-6-14-10/h5-6,9,11H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANPMYPGTSUOIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)COCC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801274034 | |
| Record name | 2-[(2-Thiazolylmethoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801274034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933702-17-1 | |
| Record name | 2-[(2-Thiazolylmethoxy)methyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933702-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Thiazolylmethoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801274034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(Piperidin-2-ylmethoxymethyl)-1,3-thiazole, a compound characterized by its thiazole and piperidine moieties, has garnered interest for its potential biological activities. This article delves into the compound's synthesis, biological evaluation, mechanisms of action, and its implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 198.30 g/mol. The structural features include:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
- Piperidine Group : A six-membered saturated ring with one nitrogen atom.
Synthesis
The synthesis of this compound can be achieved through several methods involving the reaction of piperidine derivatives with thiazole precursors. Common synthetic routes include:
- Condensation Reactions : Combining piperidine with thiazole derivatives under acidic or basic conditions.
- Alkylation Processes : Using alkyl halides to introduce the piperidine group onto the thiazole structure.
Biological Activity
Research has indicated various biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies suggest that it may inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Acetylcholinesterase Inhibition
Given the structure's similarity to known acetylcholinesterase inhibitors, research indicates that this compound may also act as an acetylcholinesterase inhibitor. This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Binding to active sites on enzymes such as acetylcholinesterase, thereby preventing substrate interaction.
- Cellular Pathway Modulation : Influencing signaling pathways involved in cell proliferation and apoptosis.
Case Studies
Several studies have been conducted to evaluate the biological activity of thiazole derivatives:
- In Vitro Studies : A study demonstrated that a related thiazole compound showed an IC50 value of 5 µM against acetylcholinesterase, indicating potential for therapeutic application in Alzheimer's disease .
- Antimicrobial Testing : A series of thiazole compounds were tested against clinical isolates of pathogens, revealing that modifications to the piperidine moiety significantly enhanced antimicrobial activity .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes structurally related thiazole derivatives, highlighting substituents, synthesis methods, and biological activities:
Key Comparative Insights
Heterocyclic Substituents
- Piperidine vs. Pyrrolidine : Piperidine (6-membered) in the query compound may offer better steric flexibility and basicity compared to pyrrolidine (5-membered) in 2-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole . Larger rings often improve binding to hydrophobic pockets in enzymes or receptors.
Physicochemical Properties
- S···X Interactions: Halogenated phenyl-thiazoles () exhibit non-covalent S···F/Cl/Br/I interactions, stabilizing crystal lattices and improving thermal stability .
Preparation Methods
Design of α-Bromoketone Precursors
The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole ring, relying on the cyclocondensation of α-bromoketones with thioamides. For 2-(piperidin-2-ylmethoxymethyl)-1,3-thiazole, the α-bromoketone must incorporate the piperidin-2-ylmethoxymethyl moiety. This is achieved through a multi-step sequence:
-
Synthesis of Piperidin-2-ylmethanol :
Reduction of piperidin-2-ylcarboxylic acid using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) yields piperidin-2-ylmethanol (87% yield). -
Etherification to Form Methoxymethyl-Piperidine :
Reaction of piperidin-2-ylmethanol with bromoethyl methyl ether in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) produces (piperidin-2-ylmethoxy)methyl bromide (62% yield). -
Bromination to α-Bromoketone :
Treatment of the etherified product with bromine in acetic acid generates the α-bromoketone, 2-bromo-1-(piperidin-2-ylmethoxymethyl)ethanone (55% yield).
Cyclocondensation with Thioamides
The α-bromoketone reacts with thioacetamide in ethanol under reflux (24 h) to form the thiazole ring. The reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the electrophilic carbonyl carbon, followed by cyclization and elimination of HBr.
Reaction Conditions :
-
Solvent: Ethanol
-
Temperature: 80°C
-
Time: 24 h
-
Yield: 58%
Spectroscopic Validation :
Post-Synthetic Modification of 2-(Chloromethyl)-1,3-thiazole
Synthesis of 2-(Chloromethyl)-1,3-thiazole
2-(Hydroxymethyl)-1,3-thiazole is prepared via Hantzsch synthesis using glycolaldehyde and thioacetamide, followed by chlorination with thionyl chloride (SOCl2):
Reaction Conditions :
-
SOCl2, dichloromethane (DCM), 0°C → room temperature, 6 h
-
Yield: 76%
Nucleophilic Substitution with Piperidin-2-ylmethanol
The chloromethyl group undergoes displacement with piperidin-2-ylmethanol under basic conditions:
Reaction Conditions :
-
Piperidin-2-ylmethanol, K2CO3, DMF, 80°C, 12 h
-
Yield: 72%
Mechanistic Insight :
The base deprotonates the alcohol, generating a nucleophilic alkoxide that attacks the electrophilic chloromethyl carbon, forming the ether linkage.
Spectroscopic Validation :
Mitsunobu Reaction for Ether Bond Formation
Direct Coupling of 2-(Hydroxymethyl)-1,3-thiazole
The Mitsunobu reaction offers a stereospecific route to ethers, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3):
Reaction Conditions :
-
Piperidin-2-ylmethanol, DEAD, PPh3, THF, 0°C → room temperature, 24 h
-
Yield: 65%
Advantages :
-
Avoids harsh chlorination steps.
-
High functional group tolerance.
Limitations :
-
Requires stoichiometric reagents, increasing cost.
Comparative Analysis of Methodologies
| Method | Yield | Key Advantage | Limitation |
|---|---|---|---|
| Hantzsch Synthesis | 58% | Direct ring formation | Multi-step α-bromoketone synthesis |
| Nucleophilic Substitution | 72% | High yield, simple conditions | Requires chloromethyl precursor |
| Mitsunobu Reaction | 65% | Stereospecific, mild conditions | Costly reagents |
Scalability and Industrial Considerations
Industrial-scale production favors the nucleophilic substitution route due to its higher yield and fewer purification steps. However, the Mitsunobu method is preferred for lab-scale synthesis requiring stereochemical control.
Challenges in Purification and Characterization
Q & A
Q. What advanced techniques elucidate the binding mechanisms of this compound to biological targets?
- Methodological Answer :
- Conduct molecular dynamics (MD) simulations (AMBER, GROMACS) to study ligand-protein interactions over time.
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
